Cas no 92838-13-6 (4H-1-Benzothiopyran-4-one,5,7-dimethoxy-2-phenyl-)
92838-13-6 structure
Product Name:4H-1-Benzothiopyran-4-one,5,7-dimethoxy-2-phenyl-
CAS-nummer:92838-13-6
MF:C17H14O3S
MW:298.356263637543
CID:816769
PubChem ID:341660
Update Time:2025-04-19
4H-1-Benzothiopyran-4-one,5,7-dimethoxy-2-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 4H-1-Benzothiopyran-4-one,5,7-dimethoxy-2-phenyl-
- 5,7-dimethoxy-2-phenylthiochromen-4-one
- NSC-374509
- SCHEMBL8832427
- NSC374509
- 5,7-Dimethoxy-2-phenyl-4H-1-benzothiopyran-4-one
- DTXSID20321401
- 92838-13-6
-
- Inchi: 1S/C17H14O3S/c1-19-12-8-14(20-2)17-13(18)10-15(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
- InChI-sleutel: ZFDCLUGPLJUXGQ-UHFFFAOYSA-N
- LACHT: S1C(C2C=CC=CC=2)=CC(C2C(=CC(=CC1=2)OC)OC)=O
Berekende eigenschappen
- Exacte massa: 298.066
- Monoisotopische massa: 298.066
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 414
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 60.8Ų
Experimentele eigenschappen
- Dichtheid: 1.265
- Kookpunt: 494.2°Cat760mmHg
- Vlampunt: 253.9°C
- Brekindex: 1.632
- PSA: 63.77000
- LogboekP: 3.94570
4H-1-Benzothiopyran-4-one,5,7-dimethoxy-2-phenyl- Gerelateerde literatuur
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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